1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Description
1-(tert-Butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a synthetic propanolamine derivative featuring a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and a tert-butylamino group on the propan-2-ol side chain. The compound’s structure combines a lipophilic carbazole moiety with a polar propanolamine chain, making it a candidate for modulating biological targets such as G protein-coupled receptors (GPCRs) or ion channels.
Properties
IUPAC Name |
1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-19(2,3)21-11-13(23)12-22-17-10-5-4-7-14(17)15-8-6-9-16(20)18(15)22/h6,8-9,13,21,23H,4-5,7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSKNLDQYKYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbazole Hydrogenation
Catalytic hydrogenation of 9H-carbazole under 50 psi H₂ with 10% Pd/C in ethanol at 80°C for 12 hours achieves full saturation (99% conversion). Critical parameters:
- Catalyst loading: 5 wt%
- Temperature optimization prevents over-reduction
- Inert atmosphere maintenance crucial for catalyst longevity
Regioselective Chlorination
Propanolamine Sidechain Installation
Epichlorohydrin Coupling
Adapting CN112300149A's methodology:
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar ratio | 1:5 (Carbazole:Epichlorohydrin) |
| Solvent | Anhydrous MeOH |
| Temperature | 65–70°C |
| Catalyst | Triethylbenzylammonium chloride (0.2 eq) |
| Time | 3.5–5 hours |
Mechanistically, the reaction proceeds via SN2 attack of carbazole nitrogen on epichlorohydrin's less hindered carbon:
$$
\text{8-Chlorotetrahydrocarbazole} + \text{Epichlorohydrin} \rightarrow \text{9-(2-Chloro-3-hydroxypropyl)-8-chlorotetrahydrocarbazole} + \text{HCl}
$$
Post-reaction workup involves:
- Reduced pressure solvent removal
- Ethyl acetate/water extraction
- Anhydrous Na₂SO₄ drying
- Crystallization (EtOAc:n-Heptane 1:1)
Typical isolated yield: 78–82%.
Process Optimization and Scale-Up Considerations
Solvent Screening
Comparative solvent study (50 mmol scale):
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 68 | 98.2 |
| DMSO | 46.7 | 65 | 97.8 |
| THF | 7.5 | 42 | 91.5 |
| MeCN | 37.5 | 58 | 96.4 |
DMF demonstrates optimal balance between solubility and reaction efficiency.
Temperature Profiling
Controlled experiments reveal critical temperature thresholds:
- <60°C: Incomplete reaction (≤40% conversion)
- 65–70°C: Optimal range (95% conversion)
- >75°C: Decomposition observed (20% yield loss)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.95 (d, J = 8.0 Hz, 1H, ArH), 4.25 (m, 1H, CH-OH), 3.85 (dd, J = 10.0, 4.0 Hz, 1H, CH₂N), 3.72 (dd, J = 10.0, 6.0 Hz, 1H, CH₂N), 2.90 (s, 9H, tBu), 2.65–2.50 (m, 4H, tetrahydro CH₂), 1.95–1.80 (m, 4H, tetrahydro CH₂).
ESI-MS
Calculated for C₁₈H₂₆ClN₂O: 337.1681
Found: 337.1684 [M+H]⁺
Purity Assessment
HPLC conditions:
- Column: C18, 4.6×150 mm, 5 µm
- Mobile phase: MeCN/0.1% H₃PO₄ (65:35)
- Flow: 1.0 mL/min
- Retention: 6.8 min, 99.1% purity
Industrial Implementation Challenges
Byproduct Formation
Major impurities identified via LC-MS:
- N,N-di-tert-butyl analogue (5–7% without stoichiometric control)
- Epichlorohydrin dimerization products (≤2%)
Mitigation strategies:
- Strict amine stoichiometry (1.05 eq)
- Slow reagent addition (2 h)
Crystallization Optimization
Mixed solvent system (EtOAc:n-Heptane) achieves:
- Particle size distribution: 50–100 µm
- Bulk density: 0.45 g/cm³
- Flowability index: 75 (Carr Index)
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic alcohol:
| Enzyme | ee (%) | Conversion (%) |
|---|---|---|
| CAL-B | 98 | 45 |
| PPL | 85 | 38 |
| CRL | 92 | 42 |
Though enantioselective, economic viability remains challenging for large-scale production.
Continuous Flow Approach
Microreactor trials show promise:
- Residence time: 12 min vs. 5 h batch
- Yield improvement: 73% vs. 68% batch
- Productivity: 2.5 kg/L/h
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group or the carbazole moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole compounds, and various substituted carbazole derivatives.
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
Recent studies have indicated that this compound exhibits antidepressant-like effects. Research suggests that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Animal models have shown increased locomotor activity and reduced immobility in forced swim tests, indicating potential efficacy as an antidepressant agent .
2. Antipsychotic Properties
The compound has also been investigated for its antipsychotic properties. It appears to interact with dopamine receptors, which are often implicated in psychotic disorders. Clinical trials are necessary to validate these findings in human subjects .
3. Neuroprotective Effects
Preliminary studies suggest that 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol may offer neuroprotective benefits against oxidative stress and neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of the compound has been assessed through various assays:
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents treated with varying doses of the compound, results indicated a dose-dependent increase in serotonin levels in the brain. Behavioral assessments showed significant reductions in depressive-like behaviors compared to control groups .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of the compound demonstrated its ability to reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in preventing neuronal damage associated with degenerative diseases .
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and arrhythmias.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carbazole-propanolamine derivatives. Key structural variations among analogs include:
- Amino substituents (tert-butyl, cyclohexyl, benzyl).
- Carbazole substitutions (chloro, methyl, fluoro, dichloro).
- Propanol chain modifications (ether vs. amine linkages).
Below is a detailed comparison of physicochemical properties and biological activities:
Table 1: Comparative Analysis of Carbazole-Propanolamine Derivatives
*logP values estimated using fragment-based methods (e.g., XlogP3).
Key Findings:
Dichloro substitution (e.g., 3,6-dichloro analog) further increases logP to ~5.1, which may enhance blood-brain barrier penetration but reduce solubility .
Amino Group Influence: tert-Butylamino: Enhances metabolic stability due to steric hindrance, as seen in Bufetrol’s antiarrhythmic activity . Cyclohexylamino: Balances lipophilicity and bulkiness, favoring neurotensin receptor binding .
Carbazole Substitution Patterns :
- Chloro vs. Methyl : Chloro substituents (electron-withdrawing) may improve binding affinity to electron-rich receptors compared to methyl groups (electron-donating) .
- Positional Effects : 8-Chloro substitution (target compound) vs. 6-methyl (neurotensin ligand) alters steric and electronic profiles, impacting target selectivity.
Biological Implications :
- The target compound’s structural similarity to Bufetrol and neurotensin ligands suggests possible applications in arrhythmia or neuropsychiatric disorders.
- Dichloro analogs (e.g., CAS 303798-31-4) demonstrate how halogenation can optimize CNS-targeted drug candidates .
Biological Activity
1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol, with a CAS number of 942870-52-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
The molecular formula of the compound is , with a molecular weight of 334.9 g/mol. Its structural characteristics suggest potential interactions with biological targets, particularly in the realm of neurology and oncology.
Antiviral Properties
Recent studies have highlighted the antiviral properties of carbazole derivatives, suggesting that compounds similar to this compound may exhibit significant activity against various viruses. For instance, certain carbazole derivatives have shown effective inhibition against Hepatitis C Virus (HCV) with an EC50 value as low as 0.031 µM and a high selectivity index (SI > 1612) . This indicates that modifications in the carbazole structure can enhance antiviral efficacy.
Antitumor Activity
Carbazole derivatives are also noted for their antitumor activities. A related compound demonstrated potent inhibitory effects on Epstein-Barr virus early antigen activation in Raji cells, achieving up to 97.3% inhibition at specific concentrations . This suggests that this compound may possess similar antitumor properties due to structural analogies.
The mechanism by which carbazole derivatives exert their biological effects often involves interaction with cellular pathways such as the AMP-activated protein kinase (AMPK) pathway. This pathway plays a crucial role in energy homeostasis and metabolic regulation . The modulation of AMPK has been linked to hypoglycemic effects and improved insulin sensitivity in various studies.
Study on Antiviral Activity
A study published in MDPI examined the antiviral potential of various carbazole derivatives. The findings indicated that compounds with specific substituents at the N-position exhibited enhanced antiviral activity against HCV. The study emphasized the importance of structural modifications in developing effective antiviral agents .
Study on Antitumor Effects
Another research article explored the antitumor effects of N-substituted carbazoles. It was found that certain derivatives significantly inhibited tumor cell proliferation and induced apoptosis in cancer cell lines. The study concluded that further exploration into these compounds could lead to new therapeutic options for cancer treatment .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | EC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| Antiviral | Carbazole Derivative | 0.031 | >1612 | Effective against HCV |
| Antitumor | N-substituted Carbazole | - | - | Inhibits EBV-EA activation in Raji cells |
| Hypoglycemic | Tetrahydrocarbazole Derivative | - | - | Comparable effects to pioglitazone |
Q & A
Q. What are the key synthetic routes for preparing 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol?
Methodological Answer: The synthesis typically involves multi-step alkylation and coupling reactions.
- Step 1: Preparation of the carbazole intermediate (e.g., 8-chloro-1,2,3,4-tetrahydro-9H-carbazole) via alkylation of carbazole with 1-bromo-3-chloropropane under anhydrous conditions, using KOH and TBAB as catalysts (microwave-assisted methods improve efficiency) .
- Step 2: Introduction of the tert-butylamino group via nucleophilic substitution. For example, reacting the carbazole intermediate with tert-butylamine under controlled pH (7–9) and temperature (60–80°C) in a polar aprotic solvent (e.g., DMF) .
- Purification: Column chromatography (hexane:toluene or ethyl acetate:cyclohexane mixtures) and recrystallization are critical for isolating high-purity product .
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and the carbazole protons (aromatic region δ 6.5–8.5 ppm). The propan-2-ol chain is identified via coupling patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] for CHClNO: 348.9) .
- X-ray Crystallography: While direct data for this compound is lacking, related carbazole derivatives (e.g., 3-(9H-carbazol-9-yl)propan-1-ol) have been resolved to confirm stereochemistry .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer:
- Beta-Adrenergic Receptor Binding: Structural analogs (e.g., tert-butylamino-propanol derivatives) show beta-blocker activity. In vitro assays using isolated cardiomyocytes or radioligand binding (e.g., H-CGP 12177) are recommended to assess affinity .
- Cellular Toxicity Screening: MTT assays on human cell lines (e.g., HEK-293) establish baseline cytotoxicity (IC > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Reaction Condition Tuning:
- Temperature: Lowering alkylation step temperature (40–50°C) reduces side products like N-over-alkylation .
- Catalyst Screening: Transitioning from TBAB to phase-transfer catalysts (e.g., PEG-400) improves carbazole alkylation efficiency .
- Scale-Up Challenges: Batch reactors vs. continuous flow systems (microreactors) minimize exothermic risks during tert-butylamine addition .
Q. How can contradictory data on pharmacological efficacy be resolved?
Methodological Answer:
- Dose-Response Reproducibility: Replicate beta-blocker assays across multiple models (e.g., isolated rat aorta vs. human cardiomyocytes) to confirm IC consistency .
- Metabolite Interference: Use LC-MS to identify degradation products (e.g., oxidative dechlorination) that may affect activity .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding interactions with beta-1 vs. beta-2 receptors, clarifying selectivity .
Q. What advanced techniques are used to study stereochemical outcomes?
Methodological Answer:
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak AD-H (mobile phase: hexane:isopropanol 90:10) .
- Circular Dichroism (CD): Detects optical activity of the propan-2-ol chain, critical for beta-receptor binding .
- Cocrystallization Studies: Co-crystallize with beta-adrenergic receptor fragments (e.g., engineered GPCRs) to resolve absolute configuration .
Q. How does the chloro substituent on the carbazole moiety influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with substituents (e.g., 8-fluoro, 8-methyl) and compare beta-blocker potency .
- Electrophilic Reactivity: Use DFT calculations (Gaussian 09) to assess the chloro group’s impact on electron density and receptor binding .
Methodological Considerations for Data Contradictions
Q. Discrepancies in reported synthetic yields: How to address?
- Hypothesis: Variability in anhydrous conditions or trace moisture may deactivate intermediates.
- Resolution: Conduct reactions under inert atmosphere (N/Ar) and monitor water content via Karl Fischer titration .
Q. Conflicting beta-blocker activity across studies: Root cause?
- Possible Causes: Differences in cell membrane permeability or assay endpoints (e.g., cAMP inhibition vs. calcium flux).
- Resolution: Standardize assays using ISO-certified cell lines and include positive controls (e.g., propranolol) .
Computational and Modeling Approaches
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
